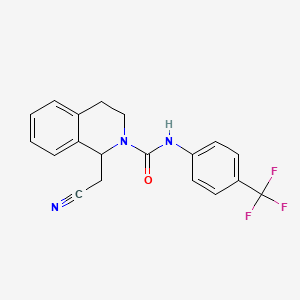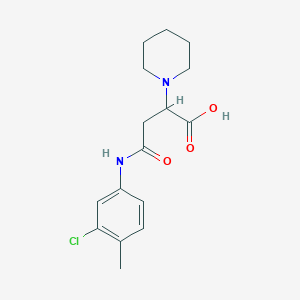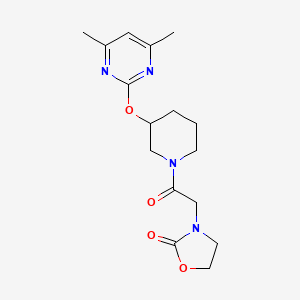![molecular formula C17H29N7O3 B2358463 N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine CAS No. 578735-93-0](/img/structure/B2358463.png)
N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly known as CNP and is a potent inhibitor of protein kinase CK2.
科学研究应用
CNP has potential applications in various areas of scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It also has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, CNP has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
CNP is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, CNP disrupts these processes, leading to the inhibition of cancer cell growth and the modulation of inflammatory and neuroprotective pathways.
Biochemical and Physiological Effects
CNP has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress. Additionally, CNP has been shown to have an effect on glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes.
实验室实验的优点和局限性
One of the advantages of using CNP in lab experiments is its potency and specificity as a CK2 inhibitor. This makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of CNP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving CNP. One area of interest is the development of CNP analogs with improved solubility and potency. Additionally, further research is needed to fully understand the potential applications of CNP in cancer therapy, neuroprotection, and inflammation. Finally, studies investigating the effects of CNP on other cellular pathways and processes could lead to the identification of new therapeutic targets.
Conclusion
In conclusion, N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine is a promising compound with potential applications in cancer therapy, inflammation, and neuroprotection. Its potency as a CK2 inhibitor makes it a useful tool for studying various cellular processes. Further research is needed to fully understand the potential applications of CNP and to develop new analogs with improved properties.
合成方法
The synthesis of CNP involves a series of chemical reactions that lead to the formation of the final product. The starting material for the synthesis is 3-(morpholin-4-yl)propylamine, which is reacted with cyclohexanone to form N-(4-cyclohexylbutan-2-yl)-3-(morpholin-4-yl)propan-1-amine. This compound is then reacted with 5-nitro-2,4,6-triaminopyrimidine to form CNP.
属性
IUPAC Name |
4-N-cyclohexyl-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N7O3/c18-15-14(24(25)26)16(20-13-5-2-1-3-6-13)22-17(21-15)19-7-4-8-23-9-11-27-12-10-23/h13H,1-12H2,(H4,18,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUPVVUPJOZDPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine](/img/structure/B2358380.png)
![N-[3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2358382.png)




![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2358390.png)

![7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2358393.png)
![1-(3-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2358398.png)



